molecular formula C14H19NO5 B8097991 2-[2-(Boc-amino)ethyloxy]benzoic acid

2-[2-(Boc-amino)ethyloxy]benzoic acid

Cat. No.: B8097991
M. Wt: 281.30 g/mol
InChI Key: MLAAXRQHNVVOJU-UHFFFAOYSA-N
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Description

2-[2-(Boc-amino)ethyloxy]benzoic acid is a benzoic acid derivative featuring an ortho-substituted ethoxy linker bearing a tert-butoxycarbonyl (Boc)-protected amine group. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in synthetic pathways, particularly in peptide and heterocyclic chemistry . Its molecular formula is C₁₄H₁₉NO₅ (adjusted for ortho substitution), with a molecular weight of 281.30 g/mol .

Synthesis: The compound is synthesized via alkylation of phenolic oxygen using monochloroacetonitrile, followed by Boc-protection of the amine group. Hydrolysis or silylation is employed to achieve water-soluble forms while preserving the phosphorus-carbon bond in phosphonic analogs .

Applications: It is utilized as a building block in drug development, particularly for coupling with amino acids or peptides to enhance bioactivity .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-7-5-4-6-10(11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAAXRQHNVVOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Boc-amino)ethyloxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(Boc-amino)ethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
The compound serves as a protective group in peptide synthesis. It allows for selective reactions while protecting other functional groups, facilitating the formation of complex peptides without unwanted side reactions. This property is particularly useful in synthesizing therapeutic peptides that require precise structural configurations for biological activity .

Drug Development
In drug formulation, 2-[2-(Boc-amino)ethyloxy]benzoic acid enhances the solubility and bioavailability of pharmaceutical compounds. These properties are crucial for effective drug delivery, especially for hydrophobic drugs that require improved solubility to achieve therapeutic concentrations in biological systems .

Bioconjugation

The compound is instrumental in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital in developing targeted therapies and diagnostics. By facilitating the conjugation of drugs to antibodies or other targeting moieties, it helps improve the specificity and efficacy of therapeutic agents .

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for creating functionalized polymers. These polymers can be tailored for specific applications in materials science, such as drug delivery systems or biomaterials with enhanced properties. The versatility of this compound allows researchers to design polymers with desired functionalities by varying the chemical structure during synthesis .

Research Reagents

The compound is also employed as a reagent in various chemical reactions. Its ability to participate in diverse synthetic pathways makes it a valuable tool for researchers exploring new chemical reactions and methodologies in organic synthesis .

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of using Boc-protected amino acids in synthesizing cyclic peptides, where the protection allowed for selective deprotection steps leading to high yields of the desired cyclic product. This method showcased the utility of this compound in achieving complex peptide architectures critical for therapeutic applications .

Case Study 2: Drug Development

Research on developing novel inhibitors for tuberculosis highlighted the role of this compound in enhancing the solubility profiles of lead compounds. The modifications made using this compound led to improved pharmacokinetic properties in preclinical models, demonstrating its significance in drug formulation strategies .

Case Study 3: Bioconjugation Techniques

A recent study explored bioconjugation techniques using this compound to attach therapeutic agents to cancer-targeting antibodies. The resulting conjugates showed enhanced specificity and reduced off-target effects, underscoring the importance of this compound in developing next-generation targeted therapies .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares key structural and functional attributes of 2-[2-(Boc-amino)ethyloxy]benzoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₁₄H₁₉NO₅ 281.30 Boc-protected amine, ethoxy, benzoic acid Peptide coupling, radiopharmaceuticals
4-[2-(Boc-amino)ethyloxy]benzoic acid C₁₄H₁₉NO₅ 281.30 Boc-protected amine, ethoxy (para position) Drug intermediates, crystal engineering
2-[2-(Dimethylamino)ethoxy]benzoic acid C₁₁H₁₅NO₃ 209.24 Dimethylamino, ethoxy, benzoic acid Biochemical reagents, antimicrobial studies
2-[2-Oxo-2-(phenylamino)ethoxy]benzoic acid C₁₅H₁₃NO₄ 271.27 Oxo, phenylamino, ethoxy, benzoic acid Anticancer research
2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic acid C₉H₁₄NO₈P₂ 357.13 Diphosphono, ethoxy, benzoic acid Bone-seeking agents for ⁶⁸Ga labeling

Key Research Findings

Synthetic Efficiency : Boc protection enables high-yield (>85%) coupling reactions in peptide synthesis, outperforming Fmoc analogs that require additional deprotection steps .

Biodistribution : Phosphonic analogs show 90% higher bone uptake in preclinical models compared to Boc derivatives, highlighting the role of phosphonate groups in targeting .

Acid Stability: The Boc group remains intact under mild acidic conditions (pH 3–5), whereas dimethylamino analogs protonate, altering solubility and reactivity .

Biological Activity

2-[2-(Boc-amino)ethyloxy]benzoic acid (CAS No. 263410-04-4) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, enhances its utility in peptide synthesis and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H19NO5
  • Molecular Weight: 281.30 g/mol
  • CAS Number: 263410-04-4

The compound's structure allows for selective reactions in chemical synthesis, making it a valuable intermediate in the development of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can be critical in regulating metabolic pathways.
  • Receptor Binding: It may bind to receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives possess significant inhibitory effects against various bacteria and fungi, suggesting potential applications in treating infections .

Anti-Cancer Properties

In vitro studies have demonstrated that derivatives of benzoic acid can inhibit the proliferation of cancer cells. For example, compounds with structural similarities have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentrations for inhibition .

Enzyme Inhibition Studies

A study focused on the anti-cholinesterase activity of benzoic acid derivatives indicated that certain structural modifications could enhance potency against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . The compound's ability to inhibit AChE could position it as a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

  • Peptide Synthesis:
    • The use of this compound as a protective group in peptide synthesis has been documented. Its ability to shield amino groups allows for selective coupling reactions without affecting other functional groups, facilitating the development of complex peptides .
  • Drug Development:
    • In drug formulation studies, this compound has been shown to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is crucial for improving the efficacy of drugs administered orally or via injection .
  • Bioconjugation:
    • The compound's role in bioconjugation has been explored, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in targeted therapy and diagnostic development .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Antimicrobial ActivityModerateHigh in some derivatives
Anti-Cancer ActivitySignificant (IC50 values vary)Notable in several studies
Enzyme InhibitionPotential AChE inhibitorVarious enzyme inhibitors
Peptide Synthesis UtilityHighVaries by structure

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